5-Ethyl-1-methyl-1H,5H-imidazo(4,5-c)quinolin-4-one
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Overview
Description
5-Ethyl-1-methyl-1H,5H-imidazo(4,5-c)quinolin-4-one is a heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-methyl-1H,5H-imidazo(4,5-c)quinolin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an ethyl-substituted aniline with a methyl-substituted imidazole derivative in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1-methyl-1H,5H-imidazo(4,5-c)quinolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of quinolinone derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated imidazole derivatives.
Scientific Research Applications
5-Ethyl-1-methyl-1H,5H-imidazo(4,5-c)quinolin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-1-methyl-1H,5H-imidazo(4,5-c)quinolin-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with similar chemical properties.
Quinoline: Shares the quinoline core but lacks the imidazole ring.
Benzimidazole: Contains a fused benzene and imidazole ring, similar in biological activity.
Uniqueness
5-Ethyl-1-methyl-1H,5H-imidazo(4,5-c)quinolin-4-one is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
133305-96-1 |
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Molecular Formula |
C13H13N3O |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
5-ethyl-1-methylimidazo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C13H13N3O/c1-3-16-10-7-5-4-6-9(10)12-11(13(16)17)14-8-15(12)2/h4-8H,3H2,1-2H3 |
InChI Key |
ZDVFFNCNJLSIDP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C(C1=O)N=CN3C |
Origin of Product |
United States |
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